molecular formula C56H82N4S5 B12819288 3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene

3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene

Cat. No.: B12819288
M. Wt: 971.6 g/mol
InChI Key: ATGJDGKDVLMMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene is a highly complex macrocyclic molecule characterized by:

  • Octacyclic framework: An eight-ring fused system with a heptacosa- (27-membered) backbone.
  • Heteroatoms: Five sulfur (pentathia) and four nitrogen (tetraza) atoms embedded in the ring system, contributing to unique electronic and coordination properties.
  • Substituents: Bulky 2-ethylhexyl and undecyl alkyl chains at positions 3,27 and 8,22, respectively, which enhance solubility in nonpolar solvents and influence steric interactions .

Properties

Molecular Formula

C56H82N4S5

Molecular Weight

971.6 g/mol

IUPAC Name

3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene

InChI

InChI=1S/C56H82N4S5/c1-7-13-17-19-21-23-25-27-29-33-41-37-61-55-49-53(63-51(41)55)43-45-46(58-65-57-45)44-48(47(43)59(49)35-39(11-5)31-15-9-3)60(36-40(12-6)32-16-10-4)50-54(44)64-52-42(38-62-56(50)52)34-30-28-26-24-22-20-18-14-8-2/h37-40H,7-36H2,1-6H3

InChI Key

ATGJDGKDVLMMIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CSC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC=C8CCCCCCCCCCC)CC(CC)CCCC)CC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, thiolation, and cyclization. Each step would require careful control of temperature, pressure, and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such a complex compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods would ensure high yield and purity of the final product while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules or as a catalyst in certain reactions.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Utilized in the production of advanced materials or as an additive in specialized products.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Pentacyclo[19.5.1.1²²,²⁶.0²,⁷.0¹⁵,²⁰]octacosa-2,4,6,15(20),16,18-hexaen-28-one 11,23-Bis(hydroxymethyl)-26,28-dimethoxypentacyclo[19.3.1.1³,⁹.1⁹,¹³.1¹⁵,¹⁹]octacosa-dodecaene
Core structure Octacyclic (8 fused rings) Pentacyclic (5 fused rings) Pentacyclic (5 fused rings)
Heteroatoms 5S, 4N 2N, 3O (trioxa, diaza) 2N, 2O (dimethoxy)
Substituents 2-ethylhexyl, undecyl Acetyl, crown ether-like oxa groups Hydroxymethyl, methoxy
Molecular weight ~1,200–1,400 g/mol (estimated) 436.5 g/mol ~800–900 g/mol (estimated)
Solubility Likely soluble in chlorinated solvents (due to alkyl chains) Soluble in THF, CH₂Cl₂ Soluble in polar aprotic solvents
Key applications Hypothesized: Molecular recognition, catalysis Host-guest chemistry, ion transport Synthetic intermediate for macrocyclic ligands

Key Research Findings

Structural Stability :

  • The target compound’s octacyclic framework and sulfur/nitrogen heteroatoms likely confer higher thermal stability compared to smaller pentacyclic analogs. For example, pentacyclic crown ether derivatives (e.g., ) exhibit decomposition temperatures >250°C, while the target compound’s rigid structure may exceed this .
  • The bulky alkyl chains reduce crystallization tendencies, enhancing solubility in organic media .

Similar sulfur-nitrogen macrocycles show catalytic activity in cross-coupling reactions . In contrast, oxygen-rich analogs (e.g., trioxa-diaza compounds ) prioritize dipole interactions, making them better suited for ion binding.

Synthetic Challenges: The target compound’s synthesis likely requires multi-step cyclization and precise stoichiometry, akin to Petrenko–Kritchenko condensations used for pentacyclic crown ethers .

Critical Analysis of Limitations

  • Data Gaps : Direct experimental data (e.g., NMR, X-ray crystallography) for the target compound are absent in the provided evidence. Properties are inferred from structural analogs .
  • Functional Studies : Applications remain hypothetical; empirical validation of catalytic or host-guest capabilities is needed.
  • Environmental Impact: Fluorinated or halogenated analogs (e.g., PFAS ) raise concerns about persistence, but the target compound’s biodegradability is unknown.

Biological Activity

The compound 3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene represents a complex molecular structure with potential biological activities that merit investigation. This article aims to compile and analyze existing research findings regarding its biological activity.

Structural Characteristics

The intricate structure of the compound includes multiple sulfur and nitrogen atoms integrated into a polycyclic framework. Such structural features often correlate with unique biological interactions and activities.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, it can be inferred from related compounds within its structural class.

1. Antimicrobial Properties

Research indicates that compounds with similar thioether and nitrogen functionalities exhibit antimicrobial properties. For instance:

  • Thioether-containing compounds have shown efficacy against various bacterial strains.
  • Nitrogen-rich heterocycles are known for their potential in inhibiting bacterial growth.

2. Cytotoxicity Studies

Preliminary studies suggest that structurally similar compounds may exhibit cytotoxic effects on cancer cell lines:

  • In vitro assays have demonstrated that such compounds can induce apoptosis in specific cancer cells.
  • The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.

3. Endocrine Disruption Potential

Given the presence of alkyl chains and nitrogenous bases:

  • Compounds like this may interact with endocrine systems.
  • Studies on phthalates and similar structures indicate potential for disrupting hormonal activities.

Case Studies

While direct case studies on this specific compound are scarce, analogous compounds provide insights into expected biological activities.

Case Study 1: Thioether Derivatives

A study on thioether derivatives demonstrated:

  • Significant antibacterial activity against Staphylococcus aureus.
  • Mechanism involved disruption of cell wall synthesis.

Case Study 2: Nitrogen-Rich Heterocycles

Research on nitrogen-rich heterocycles indicated:

  • Cytotoxic effects against breast cancer cell lines.
  • Induction of apoptosis through caspase activation pathways.

Data Tables

Property Value Source
Molecular FormulaC₃₃H₅₄N₄S₅Chemical Register
CAS Number2304444-52-6Chemical Register
Antimicrobial ActivityEffective against S. aureusRelated Thioether Studies
CytotoxicityInduces apoptosisNitrogen-Rich Heterocycles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.